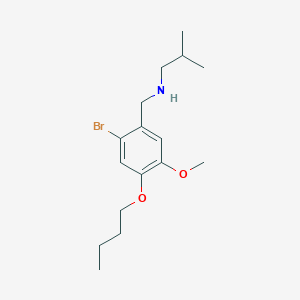![molecular formula C24H30ClN3O5 B283378 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields. This compound is commonly referred to as CEP-1347 and has been extensively studied for its role in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of CEP-1347 is not fully understood, but it is thought to act by inhibiting the activity of the enzyme c-Jun N-terminal kinase (JNK). JNK is known to play a role in the regulation of cell death and survival, and inhibition of this enzyme has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects, including the ability to protect neurons from oxidative stress and other toxic insults. It has also been shown to reduce inflammation and improve mitochondrial function, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CEP-1347 in lab experiments is its well-established mechanism of action and neuroprotective effects. However, one limitation is that it may not be effective in all cases of neurodegenerative disease, and further research is needed to fully understand its potential uses.
Zukünftige Richtungen
There are several future directions for research on CEP-1347, including:
1. Further studies to understand the exact mechanism of action of CEP-1347 and how it interacts with other molecules in the brain.
2. Clinical trials to evaluate the safety and efficacy of CEP-1347 in the treatment of neurodegenerative diseases.
3. Studies to investigate the potential use of CEP-1347 in combination with other drugs or therapies for the treatment of neurodegenerative diseases.
4. Research to identify biomarkers that can predict the response to CEP-1347 treatment in patients with neurodegenerative diseases.
5. Studies to investigate the potential use of CEP-1347 in other disease states, such as cancer and autoimmune disorders.
Synthesemethoden
The synthesis of CEP-1347 involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]amine in the presence of a base such as triethylamine to yield CEP-1347.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Several studies have shown that CEP-1347 can protect neurons from damage and death caused by oxidative stress and other toxic insults.
Eigenschaften
Molekularformel |
C24H30ClN3O5 |
|---|---|
Molekulargewicht |
476 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H30ClN3O5/c1-15(2)24(30)28-10-8-27(9-11-28)19-7-6-17(14-18(19)25)26-23(29)16-12-20(31-3)22(33-5)21(13-16)32-4/h6-7,12-15H,8-11H2,1-5H3,(H,26,29) |
InChI-Schlüssel |
XAPYOVFAMISWLA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283311.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283312.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283313.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283314.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanamine](/img/structure/B283315.png)
![N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B283316.png)